Gentiobiose
Overview
Description
Gentiobiose is a disaccharide composed of two units of D-glucose joined with a β (1->6) linkage . It is a white crystalline solid that is soluble in water or hot methanol . Gentiobiose is incorporated into the chemical structure of crocin, the chemical compound that gives saffron its color .
Synthesis Analysis
During a starch hydrolysis process for glucose syrup, gentiobiose, which has bitterness, is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules . A 2.5:1 stoichiometric ratio of cellobiose to gentiobiose led to a 2.4-fold increase in cellulase synthesis .Molecular Structure Analysis
The molecular structure of gentiobiose can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Gentiobiose is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules during a starch hydrolysis process for glucose syrup .Physical And Chemical Properties Analysis
Gentiobiose is a white to off-white powder . Its melting point is between 190 to 195 °C . It has a density of 1.768 g/mL .Scientific Research Applications
Plant Development and Modulation
Gentiobiose plays a significant role in plant development. In the Gentianaceae family, it is involved in aspects like fruit ripening and the release of bud dormancy. The enzyme GtGen3A in gentian (Gentiana triflora) modulates the amount of gentio-oligosaccharide, suggesting a regulatory role in plant development (Takahashi et al., 2018). Furthermore, gentiobiose functions as a signal for dormancy release in gentians, acting through the ascorbate-glutathione cycle (Takahashi et al., 2014).
Role in Broccoli and Tomato Ripening
In broccoli florets, gentiobiose conjugates have been isolated, indicating a potential role in the vegetable's development and nutrient profile (Price et al., 1997). Similarly, in tomatoes, gentiobiose has been identified as an oligosaccharin affecting ripening, with experiments showing its potential to hasten the ripening process when applied exogenously (Dumville & Fry, 2002).
Prebiotic and Immune-Modulatory Functions
Gentiobiose-derived oligosaccharides synthesized by glucansucrase E81 from Lactobacillus reuteri E81 exhibit prebiotic functions. These oligosaccharides stimulated probiotic strains and demonstrated immune-modulatory effects in vitro, such as triggering cytokine production in HT29 cells (Ispirli et al., 2019).
Interaction with Serum Proteins
Gentiobiose has shown interaction with serum proteins, as demonstrated through affinity capillary electrophoresis. This suggests potential biomedical applications in understanding biochemical interactions in biological fluids (Taga et al., 2004).
Industrial Production and Applications
Gentiobiose can be industrially produced from curdlan (β1, 3-glucan) using specific enzyme systems from Streptomyces sp. This process highlights the potential for large-scale production and use of gentiobiose in various industrial applications (Kusama et al., 1984).
Safety And Hazards
Future Directions
Gentiobiose, a rare disaccharide, acts as a signal for dormancy release of gentian OWBs through the AsA-GSH cycle . Future work could focus on identifying and characterizing mechanisms of bacterial α-diglucosides metabolism, with one goal being to accelerate the development of biomedicine and biotechnology applications .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-LIZSDCNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317544 | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Gentiobiose | |
CAS RN |
5996-00-9 | |
Record name | β-Gentiobiose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiobiose, beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIOBIOSE, .BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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